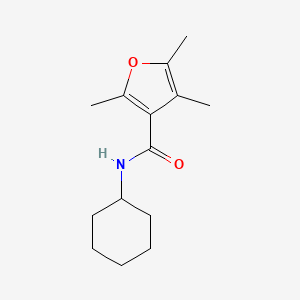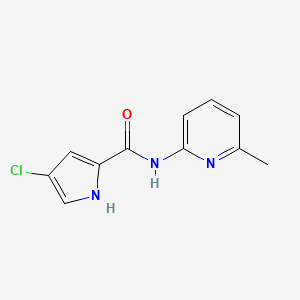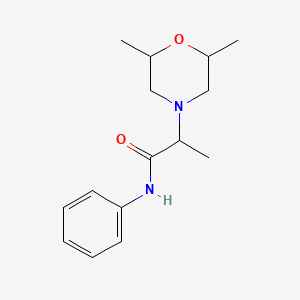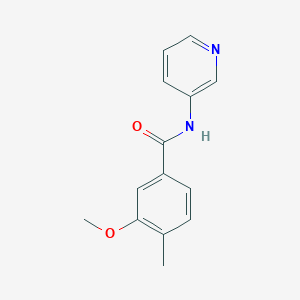
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate, also known as AI-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biochemistry. AI-2 is a small molecule that has a unique chemical structure, which makes it a promising candidate for several research studies.
Mechanism of Action
The mechanism of action of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is not fully understood, but it is believed to involve the inhibition of several cellular pathways. In cancer cells, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to inhibit the activity of several enzymes that are involved in cell proliferation and survival. In bacterial cells, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to interfere with quorum sensing, a process by which bacteria communicate with each other.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate depend on the specific application and the target organism. In cancer cells, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death. In bacterial cells, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to disrupt biofilm formation and inhibit virulence.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is its unique chemical structure, which makes it a promising candidate for several research studies. (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is its potential toxicity, which requires careful handling and safety precautions in the laboratory.
Future Directions
There are several future directions for research on (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate. In medicine, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate could be further studied for its potential use in cancer therapy and as an antibacterial agent. In agriculture, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate could be further studied for its potential use as a plant growth regulator and biopesticide. Additionally, further research could be conducted to better understand the mechanism of action of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate and its potential applications in other fields such as biochemistry and biotechnology.
In conclusion, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and potential applications make it a promising candidate for several research studies. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves a multi-step process that requires the use of several chemical reagents and techniques. The most common method for synthesizing (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is through the reaction between 2-anilino-2-oxoacetic acid ethyl ester and 5-iodo-2-furfural in the presence of a base catalyst such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is purified through column chromatography.
Scientific Research Applications
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been extensively studied for its potential applications in several scientific fields. In medicine, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been shown to possess anticancer properties, and it has been used as a lead compound for developing new drugs. (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of several bacterial strains.
In agriculture, (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been studied for its potential use as a plant growth regulator. It has been shown to promote plant growth and increase crop yield. (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has also been studied for its potential use as a biopesticide, as it has been shown to have insecticidal properties.
properties
IUPAC Name |
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO4/c16-13-8-6-12(21-13)7-9-15(19)20-10-14(18)17-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKVAVQJCSNPR-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C=CC2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)/C=C/C2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)




![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)




![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)